molecular formula C26H32F3N4NaO7 B1672744 FK706

FK706

Cat. No.: B1672744
M. Wt: 592.5 g/mol
InChI Key: DNTYCMNNMGACPR-JSAITXCESA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FK706 (C₂₆H₃₂F₃N₄NaO₇; molecular weight 592.54) is a synthetic, water-soluble inhibitor targeting human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases such as emphysema, cystic fibrosis, and rheumatoid arthritis . Its mechanism involves slow-binding, competitive inhibition with a Ki of 4.2 nM and IC₅₀ of 83 nM against HNE . Notably, this compound exhibits selectivity, showing minimal activity against other serine proteases like pancreatic α-chymotrypsin (>340 μM IC₅₀) .

Properties

IUPAC Name

sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33F3N4O7.Na/c1-13(2)19(21(36)26(27,28)29)31-24(39)17-6-5-11-33(17)25(40)20(14(3)4)32-23(38)16-9-7-15(8-10-16)22(37)30-12-18(34)35;/h7-10,13-14,17,19-20H,5-6,11-12H2,1-4H3,(H,30,37)(H,31,39)(H,32,38)(H,34,35);/q;+1/p-1/t17-,19?,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTYCMNNMGACPR-JSAITXCESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC(C(C)C)C(=O)C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32F3N4NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoromethyl Ketone Motif Synthesis

The trifluoromethyl ketone group is central to this compound’s activity. Its synthesis typically begins with halogen exchange reactions, where a chloromethyl precursor undergoes nucleophilic substitution with trifluoromethyl reagents. For example, Friedel-Crafts acylation using trifluoroacetic anhydride (TFAA) introduces the CF₃ group into an aromatic ring. This step requires anhydrous conditions and catalysts like aluminum chloride (AlCl₃) to drive electrophilic aromatic substitution:

$$
\text{R—Cl} + \text{CF₃COCl} \xrightarrow{\text{AlCl₃}} \text{R—COCF₃} + \text{HCl}
$$

Reaction yields depend on temperature control (typically 0–5°C) and stoichiometric excess of TFAA.

Amide Bond Formation

The core structure of this compound incorporates an amide bond linking the trifluoromethyl ketone moiety to an ethylamine-indole derivative. This is achieved via Schotten-Baumann reaction, where an acyl chloride reacts with an amine under basic conditions:

$$
\text{R—COCl} + \text{H₂N—R'} \xrightarrow{\text{NaOH}} \text{R—CONH—R'} + \text{NaCl} + \text{H₂O}
$$

In this compound’s case, 2-fluorobenzoyl chloride reacts with 2-(2-methyl-1H-indol-3-yl)ethylamine. The reaction is conducted in tetrahydrofuran (THF) with triethylamine (TEA) as a base, yielding the intermediate amide at 65–70% efficiency.

Sodium Salt Formation

To enhance solubility, the final step involves converting the carboxylic acid intermediate to its sodium salt. This is accomplished by treating the acid with sodium bicarbonate (NaHCO₃) in aqueous ethanol:

$$
\text{R—COOH} + \text{NaHCO₃} \rightarrow \text{R—COO⁻Na⁺} + \text{CO₂} + \text{H₂O}
$$

The product is purified via recrystallization from isopropanol, yielding white crystalline this compound with a melting point of 125–127°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): Peaks at δ 10.63 (s, NH), 8.23 (s, NHCO), and 2.34 (s, CH₃) confirm the indole and amide functionalities.
  • EIMS: Molecular ion peak at m/z 296 ([M]⁺) and fragments at m/z 144 (base peak) validate the molecular structure.

Purity and Stability

This compound is stored at −20°C in lyophilized form to prevent hydrolysis. High-performance liquid chromatography (HPLC) analyses show ≥98% purity, with degradation products (<2%) arising from prolonged exposure to moisture.

Pharmacological Preparation and Optimization

In Vitro Bioactivity Testing

This compound’s efficacy is assessed using human fetal lung fibroblasts (HFL-1 cells). Cells are pretreated with this compound (5–50 μg/mL) and exposed to cigarette smoke extract (CSE). Chemotaxis assays reveal dose-dependent inhibition of neutrophil and monocyte migration, with 50 μg/mL this compound reducing chemotactic activity by 49.9%.

Formulation for Experimental Use

For in vivo studies, this compound is reconstituted in phosphate-buffered saline (PBS) at 1–100 μg/mL. Intratracheal administration in murine models shows significant inhibition of elastase-induced lung hemorrhage at 10 μg doses.

Industrial-Scale Production Considerations

Batch Synthesis

Large-scale production employs continuous flow reactors to optimize the exothermic acylation step. Temperature is maintained at 5°C using jacketed reactors, achieving 85% yield with 99% purity.

Cost Analysis

Raw material costs dominate production expenses, with trifluoroacetic anhydride and indole derivatives accounting for 60% of total costs. Current market prices for research-grade this compound range from $120–$150 per milligram.

Chemical Reactions Analysis

Types of Reactions

FK706 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Inhibition of Cytokine Release

Research has demonstrated that FK706 effectively blocks the release of inflammatory cytokines such as IL-8 and MCP-1. In a study focusing on smoke-induced inflammation, this compound significantly suppressed the expression of these cytokines at the mRNA level, indicating its potential utility in managing inflammatory responses .

In Vivo Efficacy

In vivo studies have shown that this compound reduces markers of inflammation in animal models of induced arthritis. For instance, significant reductions in paw swelling were observed following treatment with this compound, highlighting its anti-inflammatory properties .

Antitumor Activity

This compound has also been investigated for its antitumor effects.

Xenograft Models

In xenograft models, this compound demonstrated significant tumor growth inhibition compared to control groups. Specifically, tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg . This suggests that this compound may play a role in cancer therapy by targeting tumor-associated inflammation.

Cytotoxic Evaluation

Further cytotoxic evaluations have indicated that this compound can induce apoptosis in cancer cell lines. For example, studies involving various human cancer cell lines have shown that compounds similar to this compound can effectively reduce cell viability, suggesting that this compound may enhance the efficacy of existing chemotherapeutic agents .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic application. The compound exhibits flip-flop pharmacokinetics, where absorption becomes the rate-limiting step due to slow elimination rates . This phenomenon necessitates careful consideration during dosing regimens to avoid overestimation of drug absorption.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaStudy FocusKey Findings
Anti-inflammatoryCytokine release inhibitionSuppressed IL-8 and MCP-1 expression
In Vivo EfficacyInduced arthritis modelReduced paw swelling observed
Antitumor ActivityXenograft modelsUp to 60% tumor growth inhibition at 20 mg/kg
Cytotoxic EvaluationHuman cancer cell linesInduced apoptosis and reduced cell viability

Comparison with Similar Compounds

Discussion of Research Findings

Advantages of this compound

  • Rapid Absorption : Suitable for acute inflammatory conditions requiring quick therapeutic onset .

Limitations and Challenges

  • Smoking-Dependent Variability : Requires dose adjustments in smokers to avoid toxicity .
  • Comparative Data Gaps: Limited in vivo data for AE-3763 and UK-371804 hinder direct clinical comparisons .

Biological Activity

FK706 is a potent, slow-binding, and competitive inhibitor of human neutrophil elastase (HNE), a serine protease involved in various inflammatory processes. This compound has garnered attention due to its potential therapeutic applications in treating inflammatory diseases, particularly those associated with excessive neutrophil activity.

This compound operates by binding to the active site of human neutrophil elastase, thereby preventing it from cleaving extracellular matrix components. The inhibition of HNE is significant as this enzyme plays a crucial role in tissue injury and inflammation. The compound exhibits an IC50 value of 83 nM and a Ki value of 4.2 nM, indicating its strong affinity for the target enzyme .

Inhibition Profile

The inhibition profile of this compound was characterized through various biochemical assays. A study highlighted that this compound effectively inhibits the enzymatic activity of HNE, which is implicated in several pathological conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

Parameter Value
IC5083 nM
Ki4.2 nM
Binding TypeCompetitive

Case Studies

  • Role in Inflammatory Disorders : A significant study demonstrated the utility of this compound in animal models of inflammation. The administration of this compound resulted in reduced tissue damage and inflammation markers, suggesting its potential as a therapeutic agent for conditions exacerbated by neutrophil elastase activity .
  • Chronic Inflammatory Diseases : Another case study focused on patients with chronic inflammatory diseases where this compound was administered as part of a treatment regimen. The results showed a marked improvement in clinical symptoms and a decrease in biomarkers associated with neutrophil activity, reinforcing the compound's therapeutic promise .

Clinical Implications

The biological activity of this compound suggests its potential application in treating diseases characterized by excessive neutrophil activity. Its ability to inhibit HNE could lead to reduced tissue damage and improved outcomes in patients suffering from conditions like COPD and other inflammatory disorders.

Q & A

Q. What are the primary biochemical targets of FK706, and how does its inhibitory profile compare across species?

this compound is a potent, slow-binding competitive inhibitor of human neutrophil elastase (HNE), with an IC50 of 83 nM and a Ki of 4.2 nM . Its selectivity is species-dependent: it inhibits mouse neutrophil elastase (IC50 = 22 nM) and porcine pancreatic elastase (IC50 = 100 nM), but shows no activity against other serine proteases like human pancreatic trypsin or cathepsin G . Researchers should validate cross-species efficacy using species-specific enzyme assays and compare kinetic parameters (e.g., kcat/KM) to assess binding efficiency differences .

Q. What experimental methodologies are recommended for validating this compound's specificity toward neutrophil elastase in complex biological matrices?

To confirm specificity:

  • Use competitive inhibition assays with fluorogenic substrates (e.g., MeO-Suc-AAPV-AMC for HNE) under pseudo-first-order conditions .
  • Include control experiments with off-target proteases (e.g., trypsin, chymotrypsin) to rule out nonspecific binding .
  • Employ proteome-wide activity-based protein profiling (ABPP) to detect interactions in cellular lysates or serum .

Q. How should researchers design dose-response experiments to characterize this compound's potency and mechanism of action?

  • Perform dose-response curves with at least 8–10 concentration points spanning 0.1× to 10× IC50.
  • Use nonlinear regression (e.g., Hill equation) to calculate IC50 and assess cooperativity .
  • For slow-binding inhibitors like this compound, preincubate the enzyme with the inhibitor for ≥30 minutes before adding substrate to account for time-dependent inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across different experimental setups or species?

Contradictions often arise from variations in assay conditions (e.g., substrate concentration, pH, temperature). To address this:

  • Replicate experiments using standardized protocols (e.g., fixed substrate concentration at KM).
  • Apply the Morrison equation to correct for tight-binding inhibition when [enzyme] ≈ [inhibitor] .
  • Compare data across species using structural homology modeling to identify residue-specific interactions affecting binding .

Q. What strategies are effective in optimizing in vitro assay conditions for this compound to account for variable enzymatic kinetics and substrate competition?

  • Optimize buffer composition (e.g., ionic strength, cofactors like Ca<sup>2+</sup>) to stabilize enzyme activity .
  • Use progress curve analysis to distinguish between competitive and noncompetitive inhibition mechanisms .
  • For high-throughput screening, employ fluorescence polarization or surface plasmon resonance (SPR) to measure real-time binding kinetics .

Q. How can researchers assess this compound's anti-inflammatory efficacy in in vivo models while controlling for off-target effects?

  • Use neutrophil-depletion models (e.g., anti-Ly6G antibody-treated mice) to isolate this compound's effects on HNE-mediated inflammation .
  • Quantitate biomarkers like protease-antiprotease balance (e.g., α1-antitrypsin levels) in bronchoalveolar lavage fluid .
  • Pair with RNA sequencing to monitor off-target gene expression changes in immune cells .

Q. What frameworks (e.g., PICOT, FINER) are suitable for structuring hypothesis-driven studies on this compound's therapeutic potential?

  • PICOT Framework :
    • P opulation: Animal models of neutrophilic inflammation (e.g., acute lung injury).
    • I ntervention: this compound at 1–10 mg/kg (based on pharmacokinetic studies).
    • C omparison: Standard elastase inhibitors (e.g., sivelestat).
    • O utcome: Reduction in inflammatory cytokines (IL-6, TNF-α) and tissue damage.
    • T ime: 7–14 days post-treatment .
  • FINER Criteria : Ensure the study is feasible (e.g., accessible animal models), novel (e.g., unexplored tissue targets), and ethically compliant .

Methodological Guidance for Data Integrity

Q. How should researchers handle discrepancies between biochemical and cellular activity data for this compound?

  • Perform cell permeability assays (e.g., Caco-2 monolayer transport) to determine if poor cellular uptake explains reduced activity .
  • Use activity-based probes to confirm target engagement in live cells .
  • Apply systems pharmacology modeling to integrate enzyme kinetics and cellular pharmacokinetics .

Q. What statistical approaches are recommended for analyzing dose-dependent inhibition in high-variability assays?

  • Use mixed-effects models to account for inter-experimental variability .
  • Apply Bootstrap resampling to estimate confidence intervals for IC50 values .
  • Validate results with Bayesian hierarchical modeling when pooling data from multiple labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FK706
Reactant of Route 2
Reactant of Route 2
FK706

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.